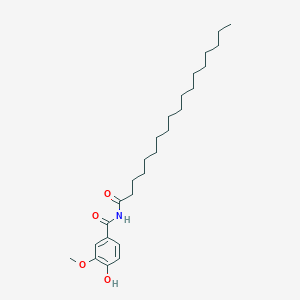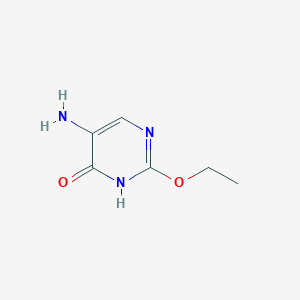
4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) is a chemical compound with a pyrimidinone core structure This compound is characterized by the presence of an amino group at the 5-position and an ethoxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with guanidine to form the pyrimidinone core, followed by the introduction of the amino group at the 5-position through nitration and subsequent reduction. The ethoxy group can be introduced via an alkylation reaction using ethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides (e.g., ethyl iodide) and aryl halides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl substituted pyrimidinones.
Applications De Recherche Scientifique
4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) involves its interaction with specific molecular targets. The amino group at the 5-position can form hydrogen bonds with biological molecules, while the ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The compound may inhibit enzymes or modulate receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-methoxypyrimidinone: Similar structure but with a methoxy group instead of an ethoxy group.
5-Amino-2-ethoxypyridine: Pyridine core instead of pyrimidinone.
5-Amino-2-ethoxybenzonitrile: Benzonitrile core with similar substituents.
Uniqueness
4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the amino and ethoxy groups on the pyrimidinone core allows for unique interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
72410-44-7 |
|---|---|
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
5-amino-2-ethoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2,7H2,1H3,(H,8,9,10) |
Clé InChI |
CPFZXJLPDURGGW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=C(C(=O)N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


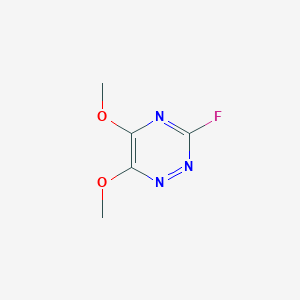
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
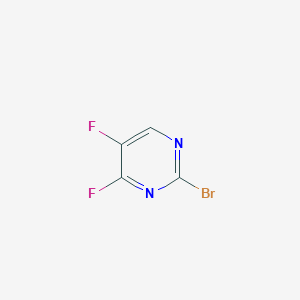
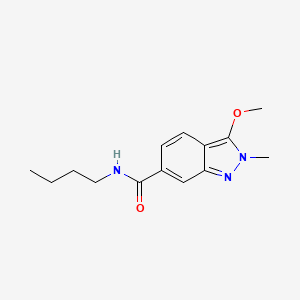

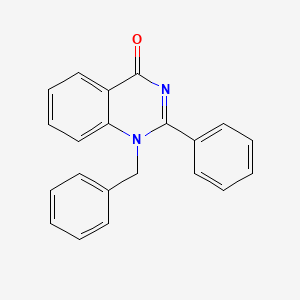
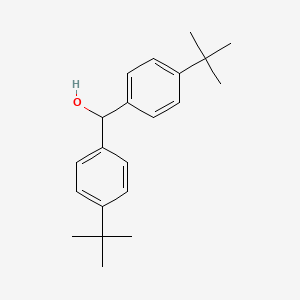
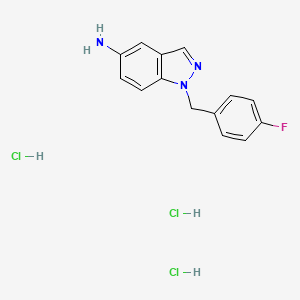
![2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B13101989.png)



![2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102015.png)
